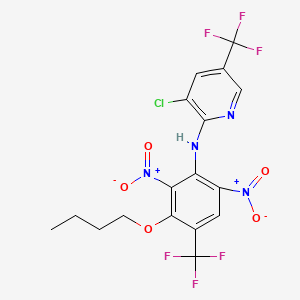
2-Pyridinamine, N-(3-butoxy-2,6-dinitro-4-(trifluoromethyl)phenyl)-3-chloro-5-(trifluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyridinamine, N-(3-butoxy-2,6-dinitro-4-(trifluoromethyl)phenyl)-3-chloro-5-(trifluoromethyl)- is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes multiple functional groups such as nitro, trifluoromethyl, and butoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinamine, N-(3-butoxy-2,6-dinitro-4-(trifluoromethyl)phenyl)-3-chloro-5-(trifluoromethyl)- typically involves multi-step organic reactions. The process begins with the preparation of the pyridinamine core, followed by the introduction of the butoxy, nitro, and trifluoromethyl groups through various substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Safety measures are crucial due to the reactive nature of the intermediates and the potential hazards associated with the reagents used.
Analyse Chemischer Reaktionen
Types of Reactions
2-Pyridinamine, N-(3-butoxy-2,6-dinitro-4-(trifluoromethyl)phenyl)-3-chloro-5-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups would yield corresponding amines, while substitution reactions could introduce various functional groups in place of the chloro or trifluoromethyl groups.
Wissenschaftliche Forschungsanwendungen
2-Pyridinamine, N-(3-butoxy-2,6-dinitro-4-(trifluoromethyl)phenyl)-3-chloro-5-(trifluoromethyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds due to its diverse functional groups.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-Pyridinamine, N-(3-butoxy-2,6-dinitro-4-(trifluoromethyl)phenyl)-3-chloro-5-(trifluoromethyl)- involves its interaction with specific molecular targets. The nitro and trifluoromethyl groups can participate in electron transfer reactions, while the pyridinamine core can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Pyridinamine, N,N,3,6-tetramethyl-
- N-[3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl) pyridin-2-amine
Uniqueness
Compared to similar compounds, 2-Pyridinamine, N-(3-butoxy-2,6-dinitro-4-(trifluoromethyl)phenyl)-3-chloro-5-(trifluoromethyl)- is unique due to the presence of the butoxy group, which can influence its solubility and reactivity. Additionally, the combination of multiple functional groups in a single molecule provides a versatile platform for various chemical transformations and applications.
Eigenschaften
CAS-Nummer |
79614-95-2 |
|---|---|
Molekularformel |
C17H13ClF6N4O5 |
Molekulargewicht |
502.8 g/mol |
IUPAC-Name |
N-[3-butoxy-2,6-dinitro-4-(trifluoromethyl)phenyl]-3-chloro-5-(trifluoromethyl)pyridin-2-amine |
InChI |
InChI=1S/C17H13ClF6N4O5/c1-2-3-4-33-14-9(17(22,23)24)6-11(27(29)30)12(13(14)28(31)32)26-15-10(18)5-8(7-25-15)16(19,20)21/h5-7H,2-4H2,1H3,(H,25,26) |
InChI-Schlüssel |
PJBCTWXGXDEKCF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=C(C(=C(C=C1C(F)(F)F)[N+](=O)[O-])NC2=C(C=C(C=N2)C(F)(F)F)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


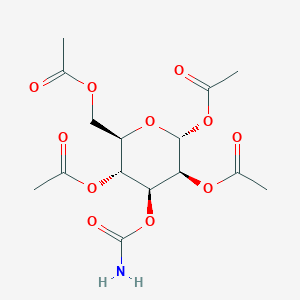

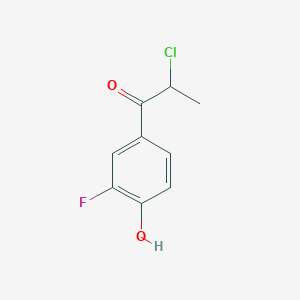
![2-[(2-Hydroxyethyl)methylamino]-1-phenyl-1-propanone](/img/structure/B13406576.png)
![5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-[(4S)-3,4,5-trihydroxy-6-[[(4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B13406580.png)

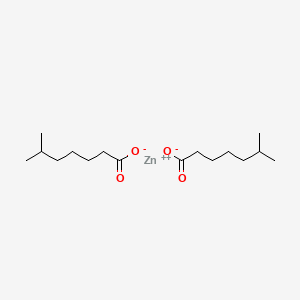
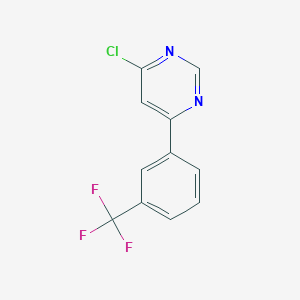
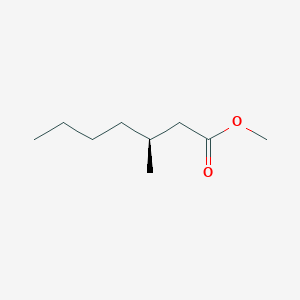
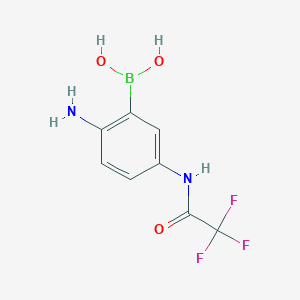
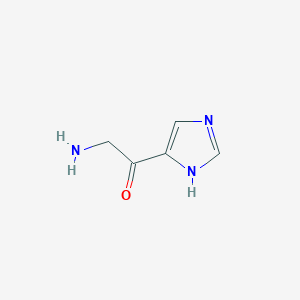
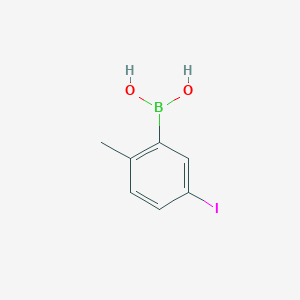

![4,9-Dibromo-6,7-bis(4-hexylphenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline](/img/structure/B13406629.png)
